

physical characteristics of (2,2-Difluorocycloprop-1-YL)methyl bromide

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Compound of Interest

Compound Name: 1-Bromomethyl-2,2-difluorocyclopropane

Cat. No.: B1334228

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Technical Guide: (2,2-Difluorocycloprop-1-YL)methyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Difluorocycloprop-1-YL)methyl bromide is a fluorinated organic compound of increasing interest within the fields of medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane moiety into molecular scaffolds has been recognized as a valuable strategy for modulating the physicochemical and pharmacological properties of bioactive molecules.^{[1][2]} This technical guide provides a comprehensive overview of the known physical characteristics, a detailed experimental protocol for its synthesis, and explores its potential applications in drug development.

Physical Characteristics

While specific experimental data for some physical properties of (2,2-Difluorocycloprop-1-YL)methyl bromide are not widely published, the available information is summarized in the table below. It is important to note that some sources describe the compound as a solid, while others refer to it as a liquid. This discrepancy may be due to variations in purity or handling conditions.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₅ BrF ₂	[3]
Molecular Weight	170.98 g/mol	[3]
Physical Form	Clear, colorless liquid	[4]
Boiling Point	Not explicitly available	
Melting Point	Not explicitly available	
Density	Not explicitly available	
Solubility	Not explicitly available	

Experimental Protocols

The synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide can be achieved through a multi-step process, typically starting from the corresponding alcohol, (2,2-difluorocyclopropyl)methanol. A general two-step synthetic pathway is outlined below.

Synthesis of (2,2-Difluorocycloprop-1-YL)methyl bromide

This protocol involves the difluorocyclopropanation of an appropriate alkene followed by the bromination of the resulting alcohol.

Step 1: Synthesis of (2,2-difluorocyclopropyl)methanol

The synthesis of the alcohol precursor is a critical first step. While various methods exist for the creation of gem-difluorocyclopropanes, a common approach involves the reaction of an alkene with a difluorocarbene source.[5]

Step 2: Bromination of (2,2-difluorocyclopropyl)methanol

The conversion of the alcohol to the corresponding bromide is a standard organic transformation. A widely used method for this conversion is the Appel reaction, which utilizes a phosphine and a bromine source.

Detailed Experimental Protocol (Appel Reaction):

To a solution of (2,2-difluorocyclopropyl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), carbon tetrabromide (1.2 eq) is added portion-wise at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield pure (2,2-Difluorocycloprop-1-YL)methyl bromide.

Applications in Drug Development

The gem-difluorocyclopropane motif is a highly sought-after structural element in modern drug design.^{[1][2]} Its incorporation can confer several advantageous properties to a drug candidate:

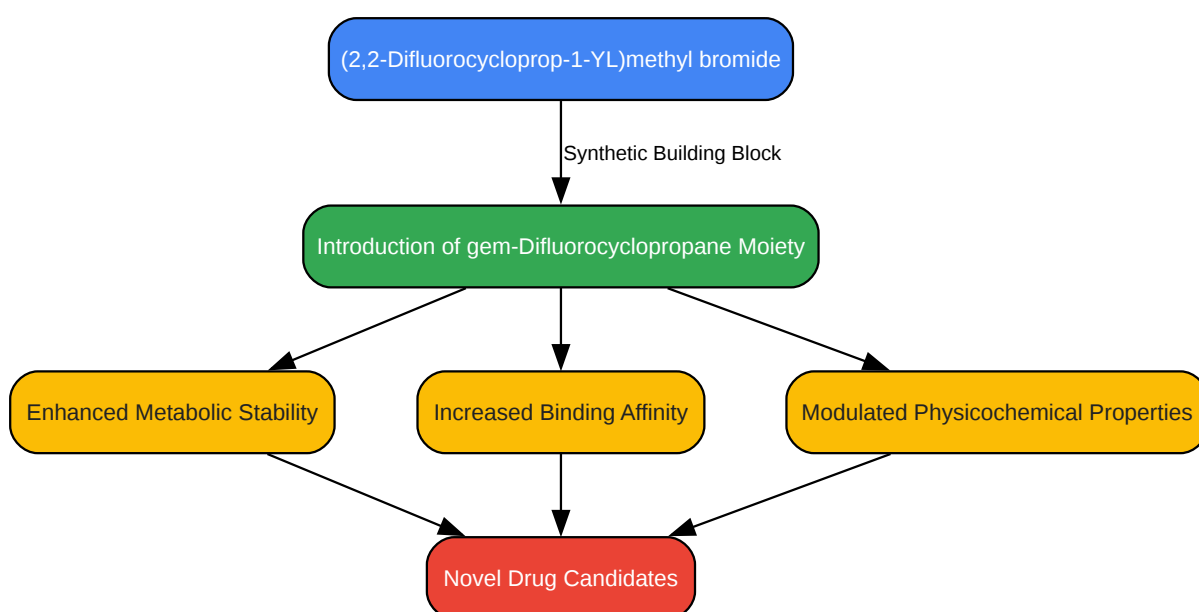
- **Metabolic Stability:** The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the half-life of a drug.^[6]
- **Conformational Rigidity:** The cyclopropane ring restricts the molecule's flexibility, which can lead to higher binding affinity and selectivity for its biological target.^[1]
- **Modulation of Physicochemical Properties:** Fluorination can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).^[7]

(2,2-Difluorocycloprop-1-YL)methyl bromide serves as a key building block for introducing this valuable moiety into more complex molecules. The bromo-methyl group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of various pharmacophores.

While specific signaling pathways directly modulated by (2,2-Difluorocycloprop-1-YL)methyl bromide have not been identified, its utility lies in the synthesis of novel therapeutic agents that can target a wide range of biological pathways. For instance, fluorinated cyclopropane derivatives have been investigated as selective serotonin 2C (5-HT_{2C}) receptor agonists for the potential treatment of central nervous system disorders.[6]

Mandatory Visualizations

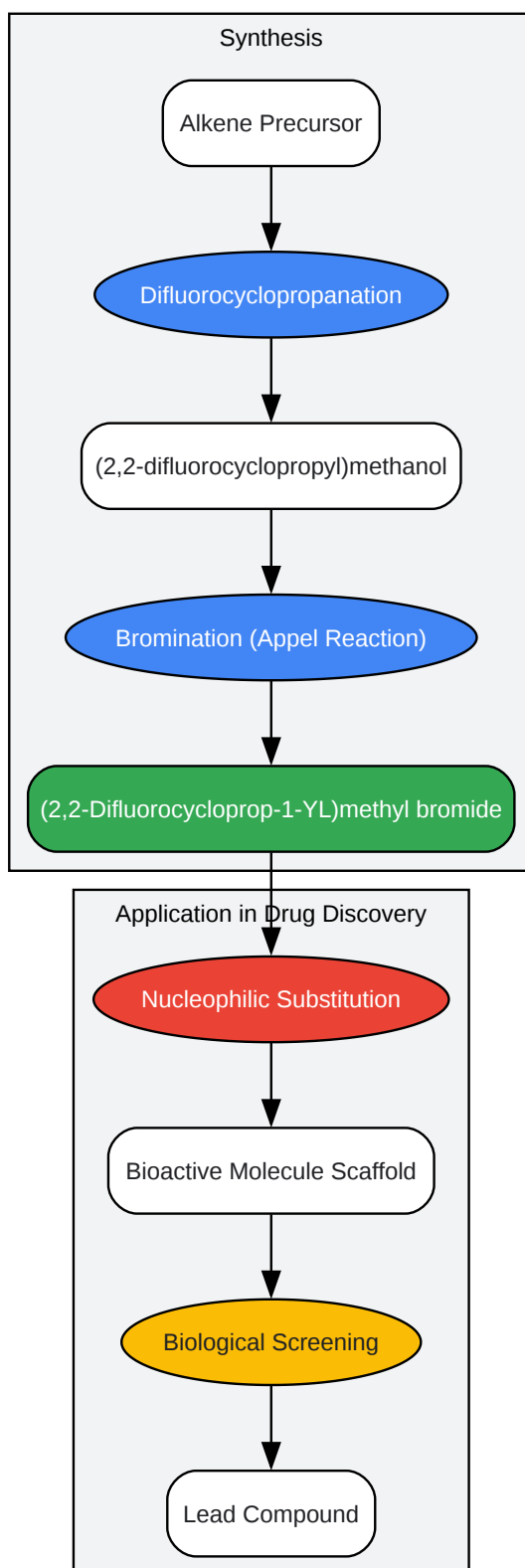
Logical Relationship: Role in Drug Discovery



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Caption: Role of (2,2-Difluorocycloprop-1-YL)methyl bromide in drug discovery.

Experimental Workflow: Synthesis and Application



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